

# Chiral Synthesis of Pure L-Fructose: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: *beta-L-fructofuranose*

Cat. No.: B12805202

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Prepared for: Researchers, scientists, and drug development professionals.

## Introduction

L-fructose, a rare sugar, is the enantiomer of the naturally abundant D-fructose. Its unique biochemical properties, including its sweet taste without being readily metabolized, have garnered significant interest in the pharmaceutical and food industries. Potential applications range from its use as a low-calorie sweetener to a chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients. The efficient and stereoselective synthesis of pure L-fructose is, therefore, a critical area of research.

These application notes provide a comprehensive overview of established and potential methods for the chiral synthesis of L-fructose. We present a detailed protocol for a robust chemical synthesis route starting from the readily available L-sorbose. Additionally, we explore promising chemo-enzymatic and enzymatic strategies that offer the potential for more sustainable and efficient production in the future.

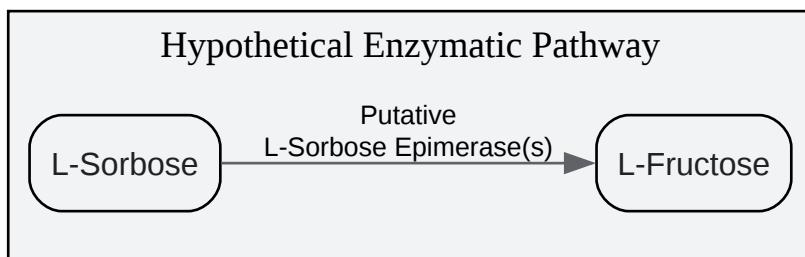
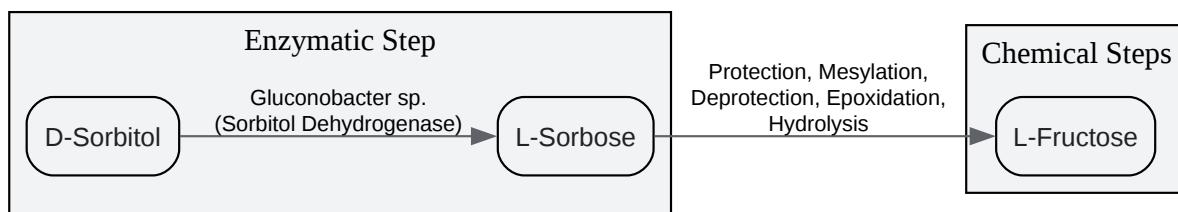
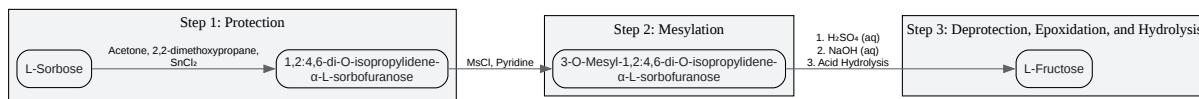
## I. Chemical Synthesis of L-Fructose from L-Sorbose

The most established and practical method for the synthesis of L-fructose begins with L-sorbose, an inexpensive industrial chemical. The core of this synthesis involves the inversion of the hydroxyl groups at the C-3 and C-4 positions of L-sorbose. This is typically achieved through a multi-step process involving protection of other hydroxyl groups, introduction of a good leaving group, formation of an epoxide, and subsequent hydrolysis.

## Quantitative Data Summary

Step	Intermediate/Product	Starting Material	Reagents	Solvent	Yield	Purity	Reference
1	1,2:4,6-di-O-isopropylidene- L-sorbofuranose	L-Sorbose	Acetone, 2,2-dimethoxypropane, , SnCl <sub>2</sub>	-	>80%	-	[1]
2	3-O-Mesyl- 1,2:4,6-di-O-isopropylidene- L-sorbofuranose	dene- L- sorbofura nose	1,2:4,6-di-O-isopropylidene- L-sorbofuranose	Methane sulfonyl chloride, Pyridine	Dichloro methane	High	-
3	3-O-Mesyl- 1,2:4,6-di-O-isopropylidene- L-sorbofuranose	L-Fructose	H <sub>2</sub> SO <sub>4</sub> , NaOH	Water	42% (from mesylate )	High	[2]

## Experimental Workflow: Chemical Synthesis



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## References

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